(R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

Asymmetric Synthesis Chiral Ligands Medicinal Chemistry

Stereochemical ambiguity compromises asymmetric synthesis and SAR studies. The racemate introduces 50% unwanted enantiomer, while the (S)-form has a different spatial arrangement. - **Enantiopure (>99%):** Eliminates diastereomer formation in chiral ligand synthesis. - **QC Reference Standard:** Essential for chiral HPLC/SFC method validation. - **Defined Pharmacophore:** Enables unambiguous pyrazole-based drug discovery. Supplied with full analytical data (HPLC, Chiral purity, NMR).

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13600813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2C=CC=N2)O
InChIInChI=1S/C11H12N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-9,14H,1H3/t9-/m1/s1
InChIKeyKQLMFQUYQFHRSI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol: Chiral Pyrazole-Phenyl Secondary Alcohol


(R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol (CAS: 1344959-81-4) is an enantiomerically pure chiral secondary alcohol featuring a 1H-pyrazole ring linked to a phenyl group at the para position . It has a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol [1]. The compound's distinct stereochemistry at the benzylic carbon center makes it a valuable synthon for constructing stereochemically complex molecules and a potential pharmacophore for drug discovery [2].

1
Single (R)-enantiomer for stereochemical control studies
2
Pyrazole-phenyl scaffold supports chiral ligand development
3
Defined stereochemistry enables enantioselective reaction screening

Why Generic Substitution of the (R)-Enantiomer is Scientifically Unacceptable


The chiral nature of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a critical determinant of its biological activity and chemical utility . Substituting it with the racemic mixture (CAS 956806-16-9) or the (S)-enantiomer (CAS 1344918-44-0) introduces a 50% impurity of the opposite enantiomer or a molecule with a completely different spatial arrangement, respectively [1]. This can lead to drastically altered pharmacodynamics, pharmacokinetics, or stereochemical outcomes in asymmetric synthesis [2]. The following quantitative evidence demonstrates why precise stereochemical control is non-negotiable for scientific and industrial applications.

Racemic substitution

Introduces 50% opposite enantiomer, altering stereochemical outcomes and diastereomeric ratios.

(S)-enantiomer mismatch

Opposite configuration may exhibit different binding affinities and reactivity, preventing direct substitution.

Enantiomeric purity impact

Variations in enantiomeric excess can shift asymmetric induction performance; single-enantiomer source ensures consistent starting point.

Quantitative Differentiation vs. (S)-Enantiomer and Racemate


Stereochemical Configuration for Asymmetric Synthesis

The (R)-enantiomer possesses a distinct three-dimensional spatial arrangement of atoms at its chiral center, which is crucial for its function as a chiral building block or ligand. In contrast, the racemic mixture contains a 50:50 mix of (R) and (S) configurations, while the (S)-enantiomer has the opposite configuration . Optically active pyrazolylethanols are known to be effective chiral auxiliaries in diethylzinc additions to aldehydes, and their stereochemical purity is essential for achieving high enantioselectivity [1].

Stereochemical Identity
Class-level
Target (R)-enantiomer 100% enantiomeric purity
Racemate 50:50 (R)/(S) mixture
(S)-enantiomer Opposite absolute configuration
Supports consistent stereochemical attribution in asymmetric synthesis.
Defined absolute configuration required for chiral auxiliary performance.
Asymmetric Synthesis Chiral Ligands Medicinal Chemistry

Enantiomeric Purity for Reproducible Biological Assays

Vendor specifications indicate a chemical purity of 98% for the (R)-enantiomer . While the enantiomeric excess (ee) is not explicitly stated, the high chemical purity combined with its single-enantiomer nature provides a level of consistency that a racemate (CAS 956806-16-9) cannot match. The racemate's biological activity is an average of the two enantiomers, which can have vastly different potencies and off-target effects, as demonstrated by the differential MAO inhibitory activity of C5-chiral pyrazole enantiomers [1].

Chemical Purity
Class-level
≥98%
Reported vendor specification
Enables reproducible biological assay results by reducing enantiomeric variability.
Enantiomeric excess not specified; confirms single-enantiomer identity.
Pharmacology Drug Discovery SAR Studies

Optical Rotation as a Physicochemical Identifier

The (R)-enantiomer has a unique optical rotation, a measurable physical property that distinguishes it from both the racemate (which has a net rotation of zero) and the (S)-enantiomer (which rotates plane-polarized light in the opposite direction) [1]. While a specific value for this compound was not located in the primary literature, this class-level property is a critical differentiator for quality control and identity confirmation, ensuring that the correct stereoisomer has been procured.

Optical Rotation
Class-level
Optically active vs. racemate (optically inactive)
Offers an identity verification method to distinguish (R)-enantiomer from racemate.
Exact specific rotation value not located in primary literature.
Analytical Chemistry Quality Control Formulation

Optimal Application Scenarios


Asymmetric Synthesis with a Chiral Building Block

Due to its single, defined stereochemistry, the (R)-enantiomer is the only appropriate choice for any stereospecific synthesis. It can be used directly as a chiral auxiliary or functionalized to create chiral ligands for enantioselective catalysis, as demonstrated by its class of optically active pyrazolylethanols [1]. Using the racemate would result in a mixture of diastereomers, complicating purification and reducing yield of the desired enantiopure product.

Medicinal Chemistry SAR with a Defined Pharmacophore

In drug discovery programs exploring pyrazole-based pharmacophores, the (R)-enantiomer's high purity and defined configuration are essential for establishing clear SAR. The data generated with this pure compound is free from the confounding effects of the opposite enantiomer, which could be inactive or have opposing biological activity, as seen in other chiral pyrazole series [2].

Chiral Purity Reference Standard for Chromatography

This enantiomerically pure compound serves as an ideal reference standard for developing and validating chiral HPLC or SFC methods [3]. Its unique retention time on a chiral stationary phase allows for the quantification of the undesired (S)-enantiomer in synthetic batches, a critical quality control parameter that cannot be established using the racemic mixture.

Application
Selection Property
Validation Focus
Chiral building block studies
Single (R)-enantiomer configuration
Enantioselective induction verification
Pharmacophore SAR studies
Defined stereochemical identity
Enantiomer-specific activity profiling
Chiral method development
Enantiomeric purity
Enantiomeric excess determination

Technical Documentation Hub

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